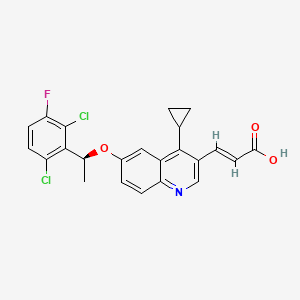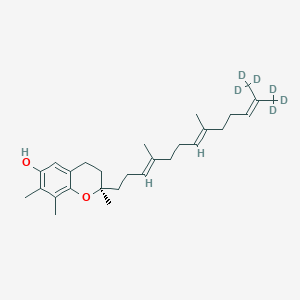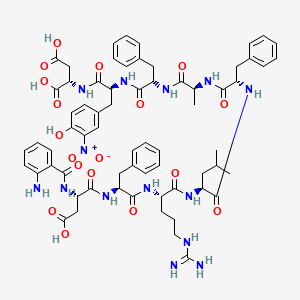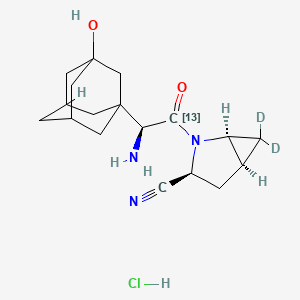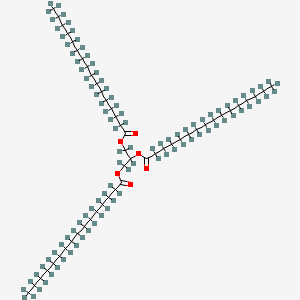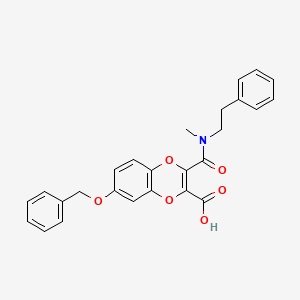
LTB4 antagonist 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LTB4 antagonist 1: is a carboxamide-acid compound known for its potent antagonistic properties against leukotriene B4 (LTB4). Leukotriene B4 is an inflammatory lipid mediator produced from arachidonic acid and plays a crucial role in acute inflammatory responses. This compound has significant anti-inflammatory properties and is used in scientific research to study inflammation and related conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 1 involves multiple steps, including the formation of the carboxamide-acid structure. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic methods for carboxamide-acid compounds often involve the reaction of an amine with a carboxylic acid derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves large-scale reactions, purification steps, and quality control measures to ensure the compound’s purity and efficacy. The exact industrial methods are often kept confidential by pharmaceutical companies .
Analyse Chemischer Reaktionen
Types of Reactions: LTB4 antagonist 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
LTB4 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of carboxamide-acid compounds.
Biology: Investigated for its role in modulating inflammatory responses and leukocyte activity.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases and conditions involving leukotriene B4.
Industry: Utilized in the development of anti-inflammatory drugs and related pharmaceutical research
Wirkmechanismus
LTB4 antagonist 1 exerts its effects by binding to leukotriene B4 receptors (BLT1 and BLT2), thereby inhibiting the action of leukotriene B4. This inhibition prevents the activation and prolonged survival of leukocytes, reducing inflammation. The molecular targets include the BLT1 and BLT2 receptors, and the pathways involved are primarily related to the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
LY255283: Another potent leukotriene B4 antagonist known for its anti-inflammatory properties.
LY223982: A leukotriene B4 receptor antagonist with similar applications in inflammation research.
Uniqueness: LTB4 antagonist 1 is unique due to its specific carboxamide-acid structure and its high potency as an LTB4 antagonist. It has a distinct mechanism of action and is used in various research applications to study inflammation and related conditions .
Eigenschaften
Molekularformel |
C26H23NO6 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
2-[methyl(2-phenylethyl)carbamoyl]-6-phenylmethoxy-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)33-22-16-20(12-13-21(22)32-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30) |
InChI-Schlüssel |
DFZGKPCZLKPNDK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


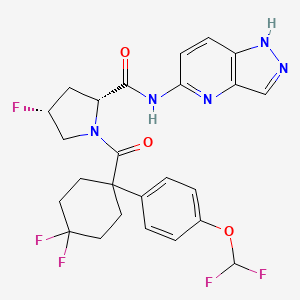
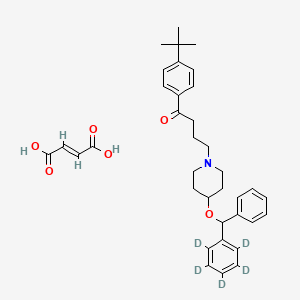

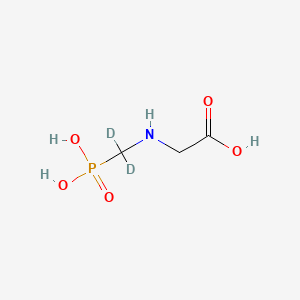
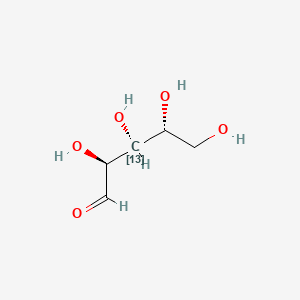

![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)
